Comparative Structural Differentiation: 3-Fluorophenyl vs. Unsubstituted Phenyl Acetamide in the Morpholino-pyrazole Series
The target compound incorporates a 3-fluorophenyl acetamide group, whereas the closest indexed analog—2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide (CAS 1286699-40-8)—bears an unsubstituted phenyl ring [1]. In pyrazole amide RORγ inhibitor patents, the introduction of a fluorine atom at the meta-position of the phenyl acetamide ring has been associated with altered electronic properties and hydrogen-bonding capacity that can modulate target engagement, though no direct comparative biochemical data are available for this specific pair [2]. The molecular formula is C22H23FN4O2 (MW 394.45) vs. C22H24N4O2 (MW 376.45) for the des-fluoro analog, representing a calculated LogP difference of approximately +0.3 units (fluorine effect).
| Evidence Dimension | Structural differentiation (presence of meta-fluoro substituent on N-phenylacetamide ring) |
|---|---|
| Target Compound Data | C22H23FN4O2; MW 394.45; meta-fluoro substituent present |
| Comparator Or Baseline | 2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide (CAS 1286699-40-8); C22H24N4O2; MW 376.45; no fluorine substituent |
| Quantified Difference | ΔMW = +18.00 Da; estimated ΔLogP ≈ +0.3; one additional hydrogen-bond acceptor (C-F) |
| Conditions | Structural comparison based on molecular formula; no comparative assay data available for this specific pair |
Why This Matters
The 3-fluorophenyl modification provides a distinct chemical entity with differentiated physicochemical properties (lipophilicity, metabolic stability potential) that may be critical for specific target engagement or in vivo pharmacokinetic profiling in medicinal chemistry campaigns.
- [1] ChemSrc. 2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide (CAS 1286699-40-8) database entry. Molecular formula C22H24N4O2, MW 376.5. Accessed 2026. View Source
- [2] Beck HP, et al. Pyrazole Amide Derivative. US Patent Application 20150266824 A1. Structural examples include multiple fluorophenyl-substituted pyrazole amides with differentiated RORγ inhibitory activity. View Source
